molecular formula C11H16N4S B5811422 N-methyl-4-(2-pyridinyl)-1-piperazinecarbothioamide

N-methyl-4-(2-pyridinyl)-1-piperazinecarbothioamide

Cat. No. B5811422
M. Wt: 236.34 g/mol
InChI Key: BXUVFXRKIAQWMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-4-(2-pyridinyl)-1-piperazinecarbothioamide is a chemical compound belonging to the class of piperazine derivatives, which are known for their wide range of biological activities. This compound, in particular, is of interest due to its unique structural and chemical properties, which contribute to its potential applications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of this compound typically involves the reaction of suitable pyridinyl derivatives with N-methylpiperazine under specific conditions to introduce the carbothioamide functionality. For example, a related compound, 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide, was synthesized as part of a study on bacterial phosphopantetheinyl transferase inhibitors (Foley et al., 2014). These synthetic routes typically involve multiple steps, including acylation, deprotection, and salt formation processes.

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound may also target similar biochemical pathways or enzymes in this bacterium.

Mode of Action

It’s known that similar compounds can inhibit bacterial growth . The molecular interactions of these compounds in docking studies reveal their suitability for further development .

Biochemical Pathways

Similar compounds have been found to attenuate secondary metabolism and thwart bacterial growth , suggesting that this compound may also interfere with essential metabolic pathways in bacteria.

Pharmacokinetics

One of the compounds from a similar series showed low caco-2 cell membrane permeability and percent human oral absorption , which could impact its bioavailability.

Result of Action

Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound may also have potent anti-tubercular effects.

Action Environment

It’s known that the presence of certain enzymes in the bacterial genome can provide an inborn mechanism of resistance , which could potentially influence the compound’s action and efficacy.

Safety and Hazards

As with any chemical compound, handling “N-methyl-4-(2-pyridinyl)-1-piperazinecarbothioamide” would require appropriate safety precautions. The specific hazards would depend on the compound’s properties, but could include toxicity, flammability, and reactivity .

Future Directions

The future research directions for this compound could be vast, given the wide range of applications for pyridine and piperazine derivatives. These could include the development of new pharmaceuticals, research into its chemical properties, or exploration of its potential uses in materials science .

properties

IUPAC Name

N-methyl-4-pyridin-2-ylpiperazine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4S/c1-12-11(16)15-8-6-14(7-9-15)10-4-2-3-5-13-10/h2-5H,6-9H2,1H3,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUVFXRKIAQWMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)N1CCN(CC1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.